molecular formula C22H16ClN3O2 B11259394 N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11259394
M. Wt: 389.8 g/mol
InChI Key: JLSUUTUXODJBSP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:

  • A quinoline core substituted at the 2-position with a pyridin-3-yl group.
  • An N-linked aromatic ring (phenyl) substituted with 3-chloro and 4-methoxy groups. Below, we compare this compound with structurally related analogs to highlight key similarities and differences.

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c1-28-21-9-8-15(11-18(21)23)25-22(27)17-12-20(14-5-4-10-24-13-14)26-19-7-3-2-6-16(17)19/h2-13H,1H3,(H,25,27)

InChI Key

JLSUUTUXODJBSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number954358-55-5
Molecular FormulaC22H16ClN3O2
Molecular Weight389.8 g/mol

Research indicates that this compound exhibits its biological activity through various mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 12.4 to 16.5 µM .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly in inhibiting cancer cell proliferation. It has shown promising results in reducing the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

1. Antimicrobial Efficacy

  • A recent study assessed the antibacterial activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

2. Anticancer Activity

  • In vitro experiments demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM for MCF-7 cells, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.4
Bacillus cereus16.1
Escherichia coli16.5
Klebsiella pneumoniae16.4

Anticancer Activity

The anticancer efficacy was evaluated on different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

Scientific Research Applications

Antimalarial Activity

One of the prominent applications of quinoline derivatives, including N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, is their potential as antimalarial agents. Research indicates that quinoline derivatives can exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Efficacy Against Malaria

A study highlighted the antiplasmodial activity of a series of quinoline derivatives, demonstrating that modifications in their structure could enhance their efficacy. The compound was tested in vitro and showed significant potency with an EC50 value in the low nanomolar range. Furthermore, it exhibited favorable pharmacokinetic properties and oral efficacy in murine models of malaria, suggesting its potential for development as a therapeutic agent against malaria .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial properties. The structural features of this compound contribute to its ability to inhibit various bacterial strains.

Data Table: Antimicrobial Activity

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/ml
This compoundPseudomonas aeruginosa12.5 µg/ml

This table summarizes findings from a study where the compound was tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Variations in substituents on the quinoline ring can significantly influence biological activity.

Key Findings from SAR Studies

  • Chloro and Methoxy Substituents : The presence of chlorine and methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
  • Pyridine Moiety : The incorporation of a pyridine group has been linked to improved interaction with biological targets, enhancing potency against pathogens.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes selective oxidation under controlled conditions. The pyridine ring and methoxy group influence reaction outcomes:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (acidic)80°C, 6 hrsQuinoline N-oxide derivative72%
H₂O₂/Fe(III)RT, 24 hrsHydroxylated quinoline58%

These reactions demonstrate the compound’s susceptibility to electrophilic aromatic substitution at electron-rich positions of the quinoline ring.

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the phenyl group participates in nucleophilic displacement reactions:

Nucleophile Base Conditions Product Selectivity
NH₃K₂CO₃DMF, 120°C, 8 hrs3-amino-4-methoxyphenyl analog>90%
NaN₃Cu(I) catalystEtOH, 60°C, 12 hrsAzide derivative85%

The methoxy group at the para position directs nucleophilic attack to the chloro-substituted carbon.

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Condition Catalyst Product Application
6M HCl, reflux-Quinoline-4-carboxylic acidPrecursor for esterification
NaOH (aq), 100°C-4-carboxylate saltImproved water solubility

This reactivity is critical for modifying the compound’s polarity and bioavailability.

Cross-Coupling Reactions

The pyridin-3-yl group facilitates palladium-catalyzed couplings:

Reaction Type Catalyst System Partner Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl-modified quinoline78%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineN-alkylated quinoline derivative65%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Biological Interactions as Chemical Modifiers

While primarily pharmacological, interactions with enzymes like PDE5 involve covalent modifications:

Enzyme Interaction Site Reaction Type IC₅₀ Reference
PDE5Pyridine-metal coordinationZinc ion chelation0.277 nM
CYP3A4Quinoline oxidationMetabolic hydroxylation-

These interactions inform design strategies to enhance metabolic stability .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Compound Key Reactive Site Dominant Reaction
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideChlorophenyl groupNucleophilic substitution
2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamidePyridinylmethyl groupAlkylation
SildenafilSulfonamide groupHydrolysis

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinoline-4-carboxamide scaffold is highly modular, with variations in substituents significantly impacting properties. Key analogs include:

Compound Name Substituents (Quinoline-2-position) N-Linked Aromatic Ring Substituents Key Structural Differences Reference
Target Compound Pyridin-3-yl 3-Chloro-4-methoxyphenyl Reference structure
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) Pyridin-3-yl Naphthalen-2-yl Naphthyl vs. chloromethoxyphenyl
N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Pyridin-3-yl 2,6-Dichlorophenyl Dichloro vs. chloro-methoxy
N-(2-Chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) 4-Ethylphenyl 2-Chlorophenyl Ethylphenyl at quinoline-2; no methoxy
N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Pyridin-4-yl 3-Methoxyphenyl Pyridine isomer; no chloro
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Pyridin-3-yl 2-Hydroxyphenyl Hydroxy vs. chloro-methoxy

Key Observations :

  • Pyridine Position: Pyridin-3-yl (target) vs.
  • N-Linked Ring: The 3-chloro-4-methoxy group (target) enhances lipophilicity compared to hydroxyl () or simple methoxy () substituents.

Physicochemical Properties

Comparative data for select analogs:

Compound Molecular Weight logP Melting Point (°C) Hydrogen Bond Acceptors Reference
Target ~387 (estimated) ~5.5 (estimated) 4
Y203-8013 () 386.88 6.74 3
Compound 7 () 376.3 215–216 4
N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide 355.4 4

Key Observations :

  • Lipophilicity : The target’s logP (~5.5, estimated) is lower than Y203-8013 (logP 6.74, ) due to the methoxy group’s polarity.
  • Hydrogen Bonding : The 4-methoxy group in the target provides an additional hydrogen-bond acceptor compared to dichlorophenyl analogs .

Preparation Methods

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Intermediates

The Pfitzinger reaction, involving condensation of isatin derivatives with ketones under basic conditions, is a robust method for generating quinoline-4-carboxylic acids. For example, 5-fluoroisatin reacts with 1-(p-tolyl)ethanone in ethanol/water with potassium hydroxide under microwave irradiation (125°C) to yield quinoline-4-carboxylic acid derivatives. Key modifications include:

  • Halogen Substitution : Replacement of bromine at R1 with chlorine or fluorine preserves activity while reducing molecular weight and clogP.

  • Microwave Assistance : Reduces reaction time from hours to minutes, improving yield (e.g., 75–85% for analogous compounds).

Friedländer Synthesis for 2-Substituted Quinolines

To introduce the pyridin-3-yl group at position 2, the Friedlälder annulation between 2-aminopyridine and cyclic ketones (e.g., cyclopentanone) offers regioselective control. This method avoids post-synthetic coupling steps, directly embedding the pyridinyl moiety during cyclization. For instance:

2-Aminopyridine+CyclopentanoneHCl, EtOH2-(Pyridin-3-yl)quinoline\text{2-Aminopyridine} + \text{Cyclopentanone} \xrightarrow{\text{HCl, EtOH}} \text{2-(Pyridin-3-yl)quinoline}

Optimization with L-proline as a catalyst enhances regioselectivity and yield (up to 85%).

Functionalization of the Quinoline Core

Carboxylic Acid Activation and Amide Coupling

Quinoline-4-carboxylic acid intermediates undergo activation using carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) in DMF to form the target carboxamide. Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.

  • Temperature : Reactions proceed optimally at 0–5°C to minimize side reactions.

Example Protocol :

  • Dissolve quinoline-4-carboxylic acid (1 eq) in DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq), stir at 0°C for 30 min.

  • Introduce 3-chloro-4-methoxyaniline (1.2 eq), warm to room temperature, and stir for 12 hr.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Synthesis of 3-Chloro-4-methoxyaniline

The amine component is synthesized via nitration and reduction of 4-methoxyaniline:

  • Nitration : Treat 4-methoxyaniline with HNO₃/H₂SO₄ at 0°C to yield 3-nitro-4-methoxyaniline.

  • Reduction : Hydrogenate over Pd/C (10% wt) in ethanol to obtain 3-chloro-4-methoxyaniline (85% yield).

Safety Note : Chlorination via diazotization (NaNO₂/HCl) followed by CuCl substitution ensures regioselectivity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 8.4 Hz, quinoline-H), 7.89 (d, J = 8.8 Hz, Ar-H), 3.98 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calculated for C₂₂H₁₇ClN₃O₂: 402.1011; found: 402.1009.

Purity Optimization

  • HPLC : >99% purity achieved using C18 reverse-phase columns (MeCN/H₂O, 0.1% TFA).

  • XRD : Confirms crystalline structure (patent data).

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for nitro reductions and coupling steps:

  • Residence Time : 2 min at 100°C.

  • Throughput : 1 kg/day using palladium-coated reactors.

Solvent Recycling

Ethanol and DMF are recovered via distillation (>90% efficiency), reducing production costs by 30% .

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via Friedländer or Pfitzinger reactions using substituted acetylpyridines and anilines. For example:

  • Route 1 : Condensation of 3-acetylpyridine with 3-chloro-4-methoxyaniline in polyphosphoric acid (PPA) at 120°C for 6 hours yields 19–24% product .
  • Route 2 : Microwave-assisted synthesis with Pd(OAc)₂ catalysis in DMF at 150°C reduces reaction time to 2 hours, improving yield to ~30% .

Q. Critical Parameters :

  • Catalyst choice : Pd/Cu systems enhance regioselectivity for pyridin-3-yl substitution .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet) and pyridin-3-yl protons (δ 8.5–9.0 ppm, multiplet). Discrepancies in integration ratios may arise from rotameric equilibria in the carboxamide moiety .
  • ESI-MS : Expected [M+H]⁺ = 420.2. Fragmentation patterns (e.g., loss of Cl, m/z 385.3) confirm substituent stability .
  • XRD : SHELX programs resolve crystallographic ambiguities (e.g., torsional angles in the quinoline core) .

Q. Troubleshooting :

  • Dynamic NMR : Use variable-temperature experiments to resolve overlapping signals from conformational isomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer :

  • Substituent Variation :
    • Replace 3-chloro-4-methoxyphenyl with naphthyl or fluorophenyl groups to assess hydrophobic/hydrophilic balance .
    • Modify the pyridin-3-yl group to pyridin-2-yl or pyridin-4-yl to study π-π stacking interactions with target proteins .
  • Assays :
    • In vitro : Cytochrome P450 inhibition (CYP2C9) assays using fluorogenic substrates .
    • In silico : Molecular docking (AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR, VEGFR) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example:
    • Discrepancies in IC₅₀ values may arise from using HEK293 vs. HepG2 cells due to differential CYP450 expression .
  • Orthogonal Validation :
    • Confirm cytotoxicity (MTT assay) alongside target inhibition to rule off-target effects .
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Case Study :
A reported IC₅₀ of 0.85 μM in CYP2C9 assays vs. 2.3 μM in a separate study was resolved by standardizing substrate concentration (10 μM vs. 50 μM).

Q. What are the recommended protocols for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer :

  • Storage : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Handling :
    • Use nitrile gloves and fume hoods (ACGIH guidelines) due to potential dermal toxicity (Category 4) .
    • Quench waste with 10% KOH in ethanol to neutralize reactive intermediates .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

Methodological Answer :

  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) for 0–60 min. Monitor parent compound depletion via LC-MS/MS .
  • Pharmacokinetics :
    • IV/PO dosing in mice : Collect plasma at 0.5, 1, 2, 4, 8 h. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin) .
    • Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in liver/kidney via scintillation counting .

Q. What computational strategies are effective for predicting off-target interactions?

Methodological Answer :

  • PharmaDB Screening : Use ChEMBL and PubChem BioAssay to cross-reference structural analogs (e.g., ML-162 ) and identify shared off-targets (e.g., GPX4 inhibition).
  • Proteome-Wide Docking : Employ AlphaFold2-predicted protein structures to assess binding to non-kinase targets (e.g., ion channels) .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm ≥98% purity. Impurities (e.g., unreacted aniline) lower observed melting points .
  • Interlab Calibration : Cross-validate NMR chemical shifts using deuterated DMSO from the same supplier to avoid solvent batch variations .

Q. Safety and Compliance

Q. What are the GHS-compliant hazard controls for this compound?

Methodological Answer :

  • Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) mandates hazard code H312/H332 .
  • Emergency Protocols :
    • Spill Management : Absorb with ChemControl® granules and dispose as EPA-regulated waste .
    • Exposure : Immediate irrigation (15 min) with saline for eye contact; administer activated charcoal for ingestion .

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